molecular formula C16H26N4O B2997187 N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide CAS No. 1797292-86-4

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide

Cat. No. B2997187
CAS RN: 1797292-86-4
M. Wt: 290.411
InChI Key: KMTPZXWYQVGMIP-UHFFFAOYSA-N
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Description

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide, also known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Pyrimidine Derivatives and Their Biological Significance

Pyrimidine derivatives, including N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide, are of substantial interest in medicinal chemistry due to their wide range of pharmacological activities. These compounds exhibit significant biological and therapeutic potential, evidenced by their applications in the treatment of various diseases and as key components in drug development. Pyrimidines serve as core structures for synthesizing biologically active compounds with antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities (Chiriapkin, 2022). Their structural versatility allows for the design and synthesis of new drugs targeting a broad spectrum of pharmacological effects.

Pyrimidine Analogues in Drug Discovery

The exploration of pyrimidine analogs has led to the identification of compounds with anticancer, anti-HIV, antifungal, and antibacterial activities. These studies underscore the significance of pyrimidine cores in the development of medicinal drugs. The comprehensive analysis of clinically approved pyrimidine-containing drugs and recent reports on the activities of pyrimidine analogs reveal their potential as scaffolds for discovering new therapeutic agents (JeelanBasha & Goudgaon, 2021). This research highlights the importance of pyrimidine derivatives in medicinal chemistry, offering insights into their mechanisms of action and the development of novel drugs with improved efficacy and safety profiles.

Role in Anti-Alzheimer's Drug Development

Pyrimidine derivatives have also been identified as promising candidates for the development of anti-Alzheimer's agents. The ongoing challenge in neurological disorder research necessitates the exploration of novel therapeutic options. Pyrimidine scaffolds have emerged as a focus for synthesizing compounds that could potentially address the adverse effects associated with current anti-Alzheimer's medications and provide a basis for the development of more effective treatments. The structural activity relationship (SAR) studies of pyrimidine derivatives offer a pathway for the rational design of new compounds targeting Alzheimer's disease, highlighting the scaffold's versatility and potential in addressing complex neurological disorders (Das et al., 2021).

properties

IUPAC Name

N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-3-4-8-15(21)17-12-14-11-13(2)18-16(19-14)20-9-6-5-7-10-20/h11H,3-10,12H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTPZXWYQVGMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NC(=NC(=C1)C)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)pentanamide

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